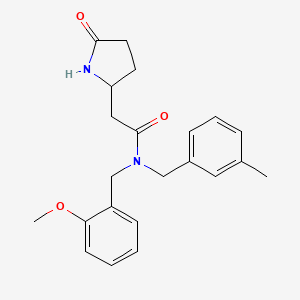![molecular formula C23H34N2O4 B4254286 ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4254286.png)
ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as CPP-109, is a compound that has been extensively researched for its potential therapeutic applications in various neuropsychiatric disorders. CPP-109 is a derivative of the natural product, hydroxypiperaquine, and belongs to the class of molecules known as piperidine carboxylates.
Mécanisme D'action
The mechanism of action of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the inhibition of HDAC, which leads to the increase in the acetylation of histones and other proteins. This, in turn, leads to the alteration of gene expression and chromatin remodeling, ultimately resulting in changes in cellular function and behavior.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to enhance the extinction of drug-seeking behavior in animal models of addiction and reduce depressive-like behavior in animal models of depression. ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is its high selectivity for HDAC compared to other HDAC inhibitors. This makes it a valuable tool for studying the role of HDAC in various cellular processes. However, one of the limitations of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. Another area of interest is in the identification of specific HDAC isoforms that are targeted by ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate and their role in neuropsychiatric disorders. Finally, there is a need for further research on the safety and efficacy of ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in clinical trials for various neuropsychiatric disorders.
In conclusion, ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a compound that has shown great potential for its therapeutic applications in various neuropsychiatric disorders. Its mechanism of action involves the inhibition of HDAC, which leads to changes in gene expression and chromatin remodeling. Despite its limitations, ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate remains a valuable tool for studying the role of HDAC in various cellular processes and has several future directions for research.
Applications De Recherche Scientifique
Ethyl 1-[(cyclohexylamino)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as addiction, depression, anxiety, and schizophrenia. It is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and chromatin remodeling.
Propriétés
IUPAC Name |
ethyl 1-(cyclohexylcarbamoyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-2-28-21(26)23(15-18-29-20-11-7-4-8-12-20)13-16-25(17-14-23)22(27)24-19-9-5-3-6-10-19/h4,7-8,11-12,19H,2-3,5-6,9-10,13-18H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKFMIPKAXGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2CCCCC2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B4254212.png)

![methyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B4254224.png)
![N-{5-[(isopropoxyacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4254225.png)

![1-(cyclopentylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4254239.png)
![N-(5-isoquinolinylmethyl)-5-[(3-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4254243.png)
![1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4254248.png)
![7-(cyclohexylmethyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4254251.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4254258.png)
![methyl 1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4254260.png)
![(2R*,6S*)-2-allyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4254262.png)
![methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B4254263.png)
![2-(5-{1-[(3,5-dimethyl-1-adamantyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4254277.png)